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Compound of Interest

(Dicyclopropylmethyl)amine
Compound Name:

Hydrochloride
CAS No.: 51043-72-2
Cat. No.: B3025387

Get Quote

Executive Summary

Compound: (Dicyclopropylmethyl)amine Hydrochloride CAS (HCI Salt): 51043-72-2 CAS
(Free Base): 13375-29-6 Formula: C

H
N
HCI Molecular Weight: 147.65 g/mol (Salt); 111.19 g/mol (Base)

(Dicyclopropylmethyl)amine Hydrochloride is a specialized aliphatic amine building block
characterized by two cyclopropyl rings attached to a central methine carbon bearing the amino
group. This "bis-cyclopropyl" motif creates a unique steric and electronic environment, making
it a critical pharmacophore in medicinal chemistry. It serves as a metabolically stable
bioisostere for isopropyl or sec-butyl groups, offering resistance to oxidative metabolism while
maintaining lipophilicity.
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Molecular Architecture & Physiochemical
Properties[1][2]

Structural Analysis

The molecule consists of a central

hybridized carbon atom bonded to:

o Two Cyclopropyl Groups: These rings introduce significant angular strain (~27.5 kcal/mol per
ring) and steric bulk. The cyclopropyl C-C bonds have high

-character (banana bonds), allowing for hyperconjugative interaction with the adjacent C-N

orbital, potentially lowering the pKa slightly compared to acyclic analogs like
diisopropylamine.

e Primary Amine (
in salt form): The hydrochloride salt exists as a stable, crystalline ammonium cation.

Conformational Locking: Unlike an isopropyl group, the cyclopropyl rings are rigid. The "bis-
cyclopropyl" arrangement adopts a staggered conformation to minimize steric repulsion
between the ring hydrogens, creating a "butterfly-like" steric shield around the amine. This
shielding protects the nitrogen from rapid metabolic N-oxidation or deamination.

Key Properties Table[3]
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Property Value Note
White to off-white crystalline Hygroscopic; store under
Appearance . .
solid desiccant.
. . Typical for amine
Melting Point >190 °C (dec) )
hydrochlorides.
- High in Water, Methanol, Limited solubility in non-polar
Solubility
DMSO solvents (Hexane).
o ~10.5 (estimated for conjugate =~ Comparable to standard
Acidity (pKa)

acid)

primary aliphatic amines.

LogP (Free Base)

~1.24

Moderate lipophilicity suitable
for CNS penetration.

Synthetic Pathways[1][2]

The synthesis of (Dicyclopropylmethyl)amine Hydrochloride relies on constructing the C-N
bond at the sterically crowded dicyclopropyl methyl center. Direct substitution is difficult due to
steric hindrance; therefore, reductive methods starting from Dicyclopropyl Ketone are the
industry standard.

Synthesis Workflow Diagram

Dicyclopropyl Ketone Oxime Formation Reflog EOH | (o0 etoxime Reduction THE Reflux | (Dicyclopropylmethyl)amine Salt Formation Preciiarion_y, [NEEAH ORI DR
(CAS 1121-37-5) (NH20H.HCI, NaOAc) yelopropy| (LiAIH4 or H2/Raney Ni) (Free Base) (HCI in E120/Dioxane] ) (CAyS 51043-72.2)

Figure 1: Synthetic pathway from Dicyclopropyl Ketone via Oxime Reduction.

Click to download full resolution via product page

Detailed Protocol: Oxime Reduction Route

This method is preferred for laboratory-scale synthesis due to high fidelity and ease of

purification.

Step 1: Formation of Dicyclopropyl Ketoxime
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Reagents: Dissolve Dicyclopropyl ketone (1.0 eq) in Ethanol. Add Hydroxylamine
hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

Condition: Reflux for 2—4 hours. Monitor by TLC (disappearance of ketone).

Workup: Remove ethanol under vacuum. Partition residue between water and ethyl acetate.
Dry organic layer (

) and concentrate.

Yield: Typically >90% (White solid).

Step 2: Reduction to Amine

Reagents: Suspend Lithium Aluminum Hydride (LiAIH

, 2.0 eq) in anhydrous THF under Argon/Nitrogen.

o Addition: Add the ketoxime (dissolved in THF) dropwise at 0°C.

e Reaction: Warm to room temperature, then reflux for 4—6 hours. The steric bulk of the two
cyclopropyl rings requires thermal energy to ensure complete reduction of the C=N bond.

e Quench: Standard Fieser workup (

mL

mL 15% NaOH,
mL
). Filter precipitate.

¢ |solation: Concentrate filtrate to obtain the crude free base oil.
Step 3: Salt Formation

» Dissolution: Dissolve the crude amine in diethyl ether or dichloromethane.
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 Acidification: Add 4M HCI in Dioxane dropwise at 0°C.

o Precipitation: The hydrochloride salt will precipitate immediately. Filter, wash with cold ether,
and dry under vacuum.

Structural Characterization (Self-Validating
Systems)

To ensure the integrity of the synthesized compound, the following spectroscopic signatures
must be validated.

Nuclear Magnetic Resonance ( H NMR)

The symmetry of the molecule simplifies the spectrum.

Solvent; DMSO-

orD

0.

0.3 -0.7 ppm (8H, m): Cyclopropyl methylene protons (

). These appear as complex high-field multiplets characteristic of the strained ring.

1.1 - 1.3 ppm (2H, m): Cyclopropyl methine protons (ring CH attached to central carbon).

2.3 - 2.5 ppm (1H, m): Central methine proton (
). Note: This signal may overlap with solvent peaks in DMSO; D

O is preferred for clarity.

8.0 — 8.5 ppm (3H, br s): Ammonium protons (
). Only visible in DMSO-
; disappears in D

O exchange.
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Mass Spectrometry (LC-MS)

e |onization: ESI+
e Parent lon:

m/z.

e Fragmentation: Loss of ammonia (

, -17) to form the dicyclopropylcarbinyl cation (

95) is a common fragmentation pathway.

Medicinal Chemistry Applications
Pharmacophore Logic

The (Dicyclopropylmethyl)amine moiety is a high-value pharmacophore because it combines
lipophilicity with metabolic resistance.

» Bioisostere: It acts as a rigid, larger analog of the isopropyl group.

o Metabolic Stability: The cyclopropyl C-H bonds are stronger (~106 kcal/mol) than acyclic
secondary alkyl C-H bonds (~95 kcal/mol). This makes the adjacent positions resistant to
Cytochrome P450-mediated hydroxylation.

o Receptor Affinity: The "butterfly” shape fits into hydrophobic pockets of receptors (e.g.,
Imidazoline

receptors, NMDA receptors) where a flat aromatic ring might be too large and an isopropyl
group too flexible.

Application Diagram
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(Dicyclopropylmethyl)amine
Scaffold
property 7=

~ " -
NMDA Antagonists Antiviral Agents Metabolic Blockade Conformational Restriction
(CNS Disorders) (Viral Polymerase Inhibitors) (Resists CYP oxidation) (Entropy reduction upon binding)

Figure 2: Medicinal Chemistry Utility and Mechanism of Action.

Rilmenidine Analogs
(Hypertension/Glaucoma)

Click to download full resolution via product page
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Handling & Safety Information

Hazard Class: Irritant (Skin/Eye/Respiratory).

Storage: Hygroscopic. Store at room temperature in a tightly sealed container, preferably in a
desiccator.

Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

Incompatibility: Reacts with acid chlorides and anhydrides to form amides; reacts with
aldehydes to form imines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.organic-chemistry.org%2Fsynthesis%2FC1N%2Famines%2Freductiveamination.shtm
https://www.benchchem.com/product/b3025387?utm_src=pdf-custom-synthesis#bc-rfq
https://www.tradeindia.com/products/dicyclopropane-methylamine-177468.html
https://www.tradeindia.com/products/dicyclopropane-methylamine-177468.html
https://www.chemicalbook.com/SpectrumEN_5326-84-1_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_5326-84-1_1HNMR.htm
https://www.ambeed.com/products/13375-29-6.html
https://www.scbt.com/p/1-1-dicyclopropylmethanamine-hydrochloride-13375-29-6
https://www.benchchem.com/product/b3025387/docs#technical-guide-dicyclopropylmethyl-amine-hydrochloride-molecular-structure-synthesis
https://www.benchchem.com/product/b3025387/docs#technical-guide-dicyclopropylmethyl-amine-hydrochloride-molecular-structure-synthesis
https://www.benchchem.com/product/b3025387/docs#technical-guide-dicyclopropylmethyl-amine-hydrochloride-molecular-structure-synthesis
https://www.benchchem.com/product/b3025387/docs#technical-guide-dicyclopropylmethyl-amine-hydrochloride-molecular-structure-synthesis
https://www.benchchem.com/product/b3025387?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025387?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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